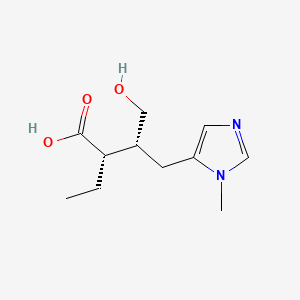
2-苯基戊二酸酐
描述
Synthesis Analysis
The synthesis of 2-Phenylglutaric anhydride involves several chemical reactions, with methodologies focusing on the efficient formation of this compound. For example, the reaction of beta-methylglutaconic anhydride with NaOMe, followed by reaction with methyl or phenyl chloroformate, results in the formation of O-methoxy (and O-phenoxy) carbonylation derivatives, leading to the production of anhydrides (Song, Jinhua J., Lei, Y., & Rappoport, Z. (2007)). Another approach involves the electrosynthesis of phenyl-2-propanone derivatives from benzyl bromides and acetic anhydride, demonstrating an efficient pathway to related structures (He, P., Watts, P., Marken, F., & Haswell, S. (2007)).
Molecular Structure Analysis
The molecular structure of 2-Phenylglutaric anhydride has been extensively analyzed, with studies revealing its conformational behavior and structural stability. For example, the analysis of its 220 MHz proton magnetic resonance (pmr) spectrum has provided detailed insights into its structure, indicating temperature-dependent ring inversion and preferential formation where the phenyl group is equatorially substituted (Ladd, J., & Jones, V. (1969)).
Chemical Reactions and Properties
2-Phenylglutaric anhydride participates in a variety of chemical reactions, demonstrating its versatility. Its reactivity with carboxylic acids and amines in the presence of specific catalysts, for instance, is critical for the synthesis of α-dipeptides (Wang, Ke, Lu, Yanhui, & Ishihara, K. (2018)). Additionally, its ability to undergo desymmetrization catalyzed by lipase highlights its potential in producing optically active compounds (Fryszkowska, A., Komar, M., Koszelewski, D., & Ostaszewski, R. (2005)).
Physical Properties Analysis
The physical properties of 2-Phenylglutaric anhydride, such as solubility, melting point, and density, are crucial for its handling and application in various chemical processes. However, specific details on these properties require further investigation through experimental studies.
Chemical Properties Analysis
The chemical properties of 2-Phenylglutaric anhydride, including its reactivity towards nucleophiles and electrophiles, acidity, and basicity, are fundamental to its utility in organic synthesis. Its role in the formation of mixed anhydrides and amidation reactions illustrates its significant chemical versatility (Wang, Ke, Lu, Yanhui, & Ishihara, K. (2018)).
科学研究应用
质子磁共振光谱
2-苯基戊二酸酐已经使用220兆赫质子磁共振(pmr)光谱进行了分析。这项分析揭示了温度相关的光谱参数,表明环转变和分子更倾向于以赤道取代的苯基团形式存在。还研究了2-苯基戊二酸酐与苯作为溶剂的相互作用,这对于了解其在各种环境中的化学行为是重要的(Ladd & Jones, 1969)。
酶去对称化和缩合反应
该化合物已被用于酶去对称化3-苯基戊二酸酐并与多组分缩合反应结合。这种创新方法涉及酶单酯化戊二酸酐,然后将其用作Ugi和Passerini缩合的底物。这些过程被合并为两步骤、一锅法过程,展示了该化合物在复杂有机合成中的实用性(Ostaszewski et al., 2003)。
酸酐的固态烯醇研究
2-苯基戊二酸酐在研究酸酐的第一个固态烯醇中发挥了作用。研究重点放在β-甲基戊二酸酐与各种试剂的反应上,导致固态烯醇的产生。这项研究,包括X射线晶体学和核磁共振光谱,有助于理解这些酸酐的结构、性质和平衡,这在有机化学中至关重要(Song et al., 2007)。
构象分析
对2-苯基戊二酸酐的研究包括使用偶极矩和质子磁共振(PMR)光谱进行构象分析。这些分析为了解酸酐环和侧链的构象特性提供了见解,这对于预测其反应性和与其他分子的相互作用至关重要(Koer & Altona, 2010)。
手性肽类模拟物合成
2-苯基戊二酸酐被用于合成手性肽类模拟物,将酶去对称化与Ugi多组分反应结合。这种方法有效地产生手性肽类模拟物,在药物开发和生物化学中非常重要(Fryszkowska et al., 2005)。
作用机制
Target of Action
2-Phenylglutaric anhydride is primarily used in the preparation of peptides containing modified amino acids as GLP-1R and GIPR modulators . GLP-1R (Glucagon-like peptide-1 receptor) and GIPR (Gastric inhibitory polypeptide receptor) are important targets in the treatment of type 2 diabetes and obesity.
属性
IUPAC Name |
3-phenyloxane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-10-7-6-9(11(13)14-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPRNSAYSSEIGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC(=O)C1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871001 | |
| Record name | 3-Phenyloxane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2959-96-8 | |
| Record name | 2-Phenylglutaric anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2959-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylglutaric anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002959968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2959-96-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65629 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenyloxane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylglutaric anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.083 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the effect of 2-phenylglutaric anhydride on maize?
A1: Research indicates that 2-phenylglutaric anhydride exhibits significant phytotoxicity to maize. [] When applied as a seed dressing, it inhibited the germination of two maize hybrids, DeKalb XL72AA and DeKalb XL67. [] This suggests potential herbicidal activity, although the exact mechanism of action is not elaborated upon in the provided research.
Q2: Does the structure of 2-phenylglutaric anhydride offer any clues about its activity?
A2: While not directly stated for 2-phenylglutaric anhydride, the research highlights the importance of specific structural features for the protective activity of naphthalic anhydride analogues against herbicide damage in maize. [] The presence of a dicarboxylic anhydride group and at least one aromatic ring directly attached to the anhydride seem to be crucial for this protective effect. [] 2-Phenylglutaric anhydride possesses both of these structural elements, yet it demonstrates phytotoxicity instead of protection. This contrast suggests that subtle structural variations can lead to significant differences in biological activity. Further investigation is needed to understand the specific structural features contributing to 2-phenylglutaric anhydride's phytotoxicity.
Q3: Are there any spectroscopic studies available for 2-phenylglutaric anhydride?
A3: Yes, one of the research papers focuses on the analysis of the 220 MHz proton magnetic resonance spectrum of 2-phenylglutaric anhydride. [] While the abstract doesn't detail the findings, this suggests that spectroscopic techniques have been employed to characterize this compound. This type of analysis can provide valuable information about the structure and conformation of the molecule.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



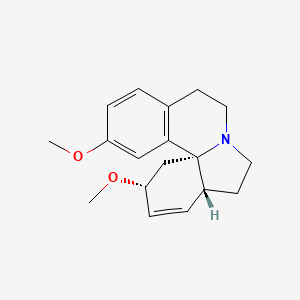
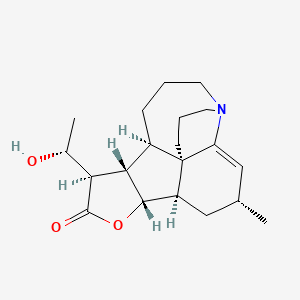

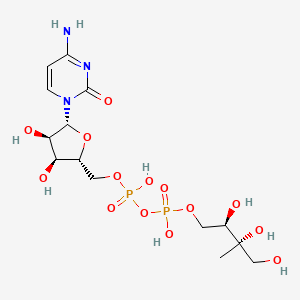

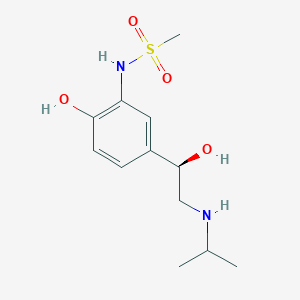
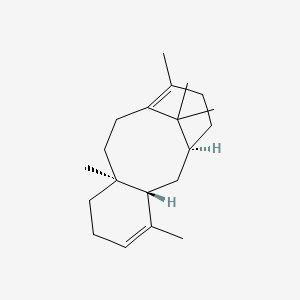
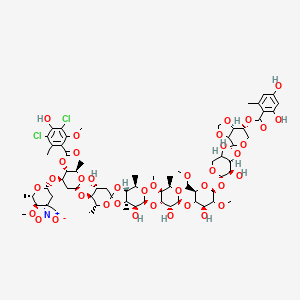
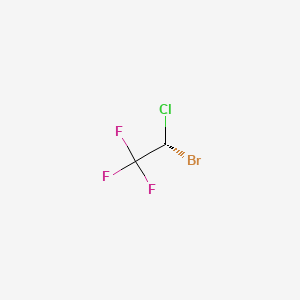

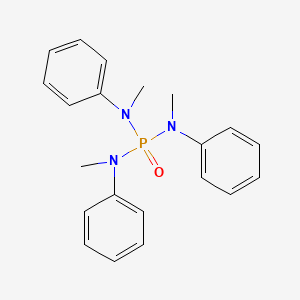

![5-[2-chloro-6-[(3-iodophenyl)methylamino]-9-purinyl]-3,4-dihydroxy-N-methyl-2-oxolanecarboxamide](/img/structure/B1214646.png)
